

detailed protocol for Williamson ether synthesis of 4-Benzyloxybenzonitrile

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Compound of Interest

Compound Name: 4-Benzyloxybenzonitrile

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Application Note: Williamson Ether Synthesis of 4-Benzyloxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of **4-benzyloxybenzonitrile**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis proceeds by the reaction of 4-cyanophenol with benzyl bromide in the presence of a base, potassium carbonate, in an acetone solvent. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form the desired ether.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the materials involved in this synthesis is provided below for reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Cyanophenol	C ₇ H ₅ NO	119.12	110-113[1][2][3]	146 (at 2 mmHg) [3][4]
Benzyl Bromide	C ₇ H ₇ Br	171.03	-3.9[5]	198-199[5][6]
Potassium Carbonate	K ₂ CO ₃	138.21	891[7][8]	Decomposes[7][8]
Acetone	C ₃ H ₆ O	58.08	-95[9]	56[9]
4-Benzyloxybenzo nitrile	C ₁₄ H ₁₁ NO	209.25	94-96	173-175

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic substrates.

Materials:

- 4-Cyanophenol
- Benzyl Bromide
- Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized
- Acetone, anhydrous
- Deionized Water
- 5% Sodium Hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Solvent for recrystallization (e.g., Ethanol or a mixture of n-hexane and ethyl ether)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-cyanophenol, a molar excess of finely pulverized anhydrous potassium carbonate, and a sufficient volume of anhydrous acetone to dissolve the 4-cyanophenol.
- **Addition of Benzyl Bromide:** While stirring the mixture, add a stoichiometric equivalent of benzyl bromide to the flask.
- **Reflux:** Heat the reaction mixture to reflux and maintain the reflux with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium salts and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. To the resulting residue, add deionized water and an organic extraction solvent

(e.g., dichloromethane or ethyl acetate). e. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. f. Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution, deionized water, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate.

- Purification: a. Filter off the drying agent. b. Remove the solvent from the filtrate under reduced pressure to yield the crude product. c. Purify the crude **4-benzyloxybenzonitrile** by recrystallization from a suitable solvent, such as ethanol or a mixture of n-hexane and ethyl ether, to obtain colorless crystals.

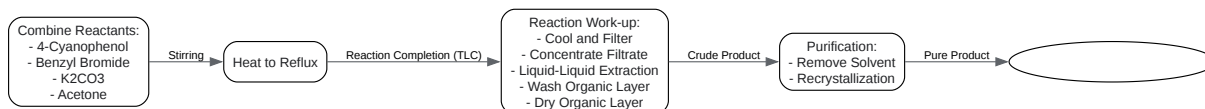
Characterization of 4-Benzyloxybenzonitrile

The structure and purity of the synthesized **4-benzyloxybenzonitrile** can be confirmed by spectroscopic methods.

Spectroscopic Data	Characteristic Peaks
^1H NMR (CDCl_3)	Expected signals include peaks for the benzylic protons (CH_2) and the aromatic protons of both the cyanophenyl and benzyl groups.
^{13}C NMR (CDCl_3)	Expected signals include peaks for the benzylic carbon, the nitrile carbon, and the aromatic carbons.
IR (KBr)	Expected characteristic absorption bands include: $\text{C}\equiv\text{N}$ stretching (around $2220\text{--}2230\text{ cm}^{-1}$), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching vibrations.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-Benzyloxybenzonitrile**.

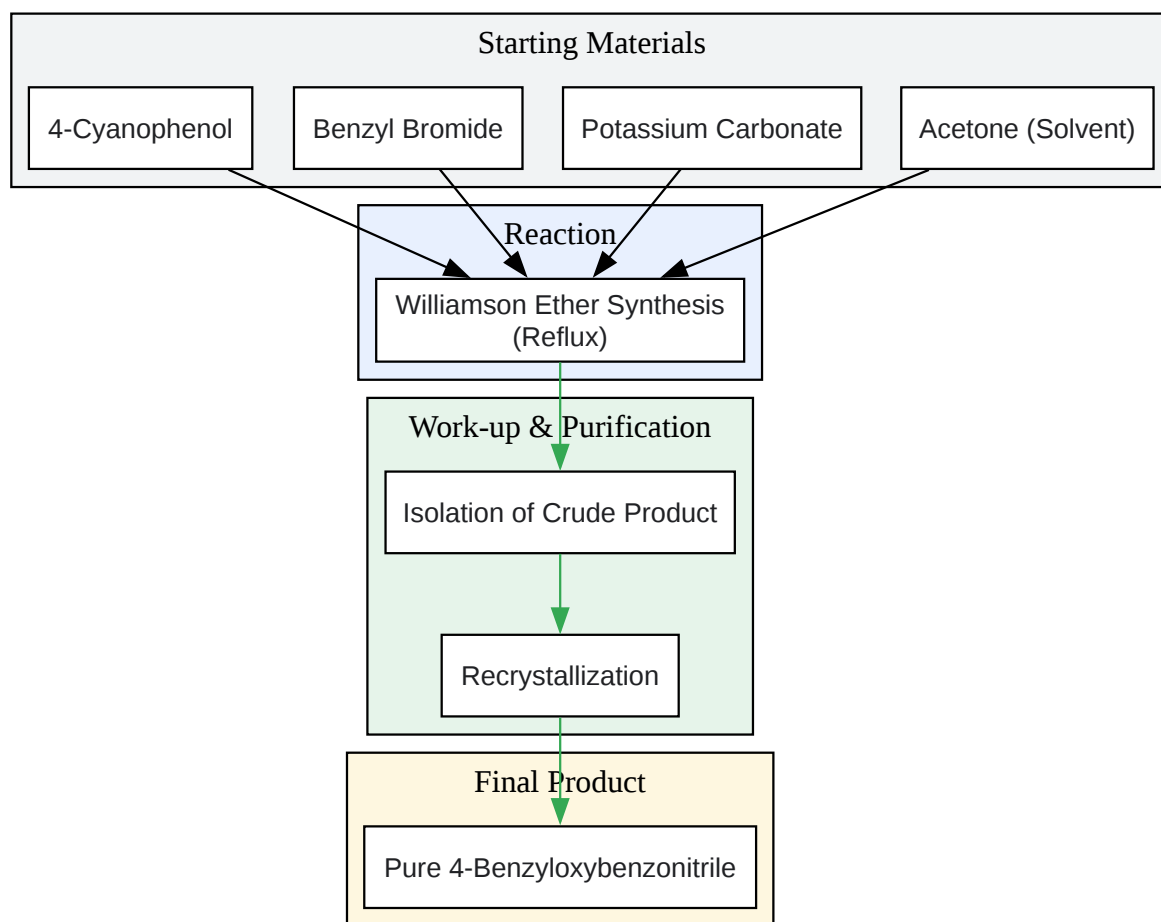


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Caption: Workflow for the synthesis of **4-Benzyloxybenzonitrile**.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression from starting materials to the final, purified product.



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Caption: Logical flow of the synthesis process.

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